molecular formula C19H24N4O6S B2592647 N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-36-5

N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2592647
CAS No.: 899961-36-5
M. Wt: 436.48
InChI Key: GLCASCOCKWEQNL-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thieno[3,4-c]pyrazole core with an oxalamide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.

    Oxalamide Formation: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the thieno[3,4-c]pyrazole derivative with the oxalamide intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Preliminary studies might focus on its activity against specific diseases or conditions, leveraging its ability to interact with biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core could engage in π-π stacking interactions or hydrogen bonding, while the oxalamide moiety might form additional hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

    N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea: Contains a urea moiety instead of oxalamide.

Uniqueness

The uniqueness of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-3-28-16(29-4-2)10-20-18(24)19(25)21-17-14-11-30(26,27)12-15(14)22-23(17)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCASCOCKWEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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